2,6-Dibromo-1-(pentafluorosulfur)benzene: A Strategic Building Block for Fluorinated Scaffolds
2,6-Dibromo-1-(pentafluorosulfur)benzene: A Strategic Building Block for Fluorinated Scaffolds
Executive Summary
2,6-Dibromo-1-(pentafluorosulfur)benzene (CAS 2514942-08-4) represents a high-value fluorinated building block in modern medicinal and agrochemical discovery. Distinguished by the presence of the pentafluorosulfanyl (
Unlike its meta- or para-substituted isomers, the 2,6-substitution pattern creates a sterically congested environment around the
Chemical Structure & Electronic Properties[1]
Molecular Architecture
The molecule belongs to the
-
The
Group: A hypervalent sulfur center bonded to five fluorine atoms in a distorted octahedral geometry. It is significantly bulkier than a trifluoromethyl ( ) group ( vs ) and more electron-withdrawing ( ). -
The Ortho-Bromine Effect: The two bromine atoms at positions 2 and 6 provide significant steric shielding to the
group, further enhancing its chemical stability while preventing rotation in downstream biaryl coupling products (atropisomerism).
Electronic Profile
| Parameter | Value (Approx.) | Description |
| Hammett | +0.68 | Strong electron-withdrawing group (EWG). |
| Hammett | +0.61 | Inductive withdrawal dominates. |
| Lipophilicity ( | +1.51 | Highly lipophilic (more than |
| C-Br Bond Dissociation | ~80 kcal/mol | Standard aryl bromide reactivity, activated for metal-halogen exchange. |
Physical Properties[2][3][4]
Note: As a specialized research intermediate, some values are predicted based on structural analogs (e.g., 2,6-dibromotoluene and 1-bromo-4-(pentafluorosulfur)benzene).
| Property | Data | Source/Prediction |
| CAS Number | 2514942-08-4 | Sigma-Aldrich / PubChem |
| Molecular Formula | - | |
| Molecular Weight | 373.96 g/mol | Calculated |
| Physical State | Low-melting solid or viscous oil | Predicted (Analogs are low-melting solids) |
| Boiling Point | ~240–250 °C (at 760 mmHg) | Predicted based on MW and halogen content |
| Density | > 2.0 g/mL | High halogen/sulfur content |
| Solubility | Soluble in DCM, THF, Hexanes | Lipophilic nature |
Synthesis & Manufacturing
The Challenge of Direct Substitution
Direct bromination of (pentafluorosulfur)benzene (
Preferred Synthetic Route: Directed Lithiation
The most reliable synthesis exploits the acidity of the proton at the 2-position of 1,3-dibromobenzene, followed by electrophilic fluorosulfurylation.
Protocol Logic:
-
Substrate: 1,3-Dibromobenzene.
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperature.
-
Mechanism: The two bromine atoms inductively acidify the C2 proton (the "ortho-ortho" effect), allowing selective lithiation at this position.
-
Electrophile:
(gas) or an -transfer reagent.
Experimental Workflow (Conceptual)
-
Lithiation: Dissolve 1,3-dibromobenzene in anhydrous THF under
at -78°C. Add LDA (1.1 equiv) dropwise. Stir for 1 hour to generate 2,6-dibromophenyllithium. -
Fluorosulfurylation: Introduce
gas (or a surrogate like under photocatalytic conditions) into the reaction mixture. -
Quench: Warm to room temperature and quench with saturated
. -
Purification: Extract with pentane/ether. The product is non-polar and purifiable by silica gel chromatography (Hexanes).
Reactivity & Functionalization[5][6][7]
The 2,6-dibromo motif acts as a "dual-handle" platform. The chemical equivalence of the two bromines allows for either symmetric functionalization or controlled desymmetrization.
Selective Mono-Functionalization
Despite the bromines being equivalent, the steric bulk of the newly introduced group after the first coupling often retards the second reaction, allowing for the isolation of mono-substituted products.
-
Lithium-Halogen Exchange: Treatment with 1 equiv of n-BuLi at -78°C selectively exchanges one Br for Li, enabling the introduction of formyl (DMF), carboxyl (
), or boronate groups. -
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling is possible but requires active catalyst systems (e.g.,
+ SPhos or XPhos) to overcome the steric hindrance of the ortho- and ortho-Br groups.
Scaffold Utility
This molecule is a precursor to Meta-Terphenyls with a central polar/lipophilic core.
Applications in Drug Discovery
Bioisosterism & Metabolic Stability
The 2,6-dibromo-1-(pentafluorosulfur)benzene scaffold is primarily used to construct metabolically blocked aromatics .
-
Lipophilicity Modulation: The
group increases LogP significantly, improving membrane permeability for polar pharmacophores attached to the ring. -
Metabolic Blocking: The 2,6-substitution pattern prevents oxidative metabolism (P450 hydroxylation) at the ortho-positions, while the
group blocks the para-position (relative to the bromines) if the scaffold is viewed as an aniline derivative precursor.
"Pincer" Ligand Design
In organometallic chemistry, this unit serves as a precursor for
Safety & Handling
-
Hazards: As a polyhalogenated aromatic, treat as an Irritant . Avoid inhalation.
-
Reactivity: Stable to air and moisture. Avoid contact with strong lithium bases unless under controlled cryogenic conditions (risk of benzyne formation if not careful, though
stabilizes the anion). -
Storage: Store in a cool, dry place. The C-Br bonds are light-sensitive over long periods; amber vials are recommended.
References
-
Sigma-Aldrich . 2,6-Dibromo-1-(pentafluorosulfur)benzene Product Page. Retrieved from (CAS Verification).
- Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Pentafluorosulfanyl-Containing Aryl Bromides. Chemical Reviews. (Context on SF5-bromide synthesis).
-
Beier, P., et al. (2011) . Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes. . (Reactivity patterns of SF5-arenes).
- Umemoto, T., et al. (2012). Discovery and Development of New SF5-Reagents. Journal of Fluorine Chemistry. (Background on SF5 introduction methods).
